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molecular formula C10H11ClN2O B8543060 7-Chloro-3,4-dihydro-6-ethylquinoxaline-2(1H)-one

7-Chloro-3,4-dihydro-6-ethylquinoxaline-2(1H)-one

Cat. No. B8543060
M. Wt: 210.66 g/mol
InChI Key: DVNKEFNMYYEVRU-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A suspension of N-(4′-Chloro-5′-ethyl-2′-nitrophenyl)glycine sodium salt (0.082 g, 0.31 mmol) and tin (II) chloride dihydrate (0.215 g, 0.953 mmol) in ethanol (1.0 mL) was refluxed for 45 min. It was then cooled to room temperature and the precipitated solid was filtered, washed with ethanol (1.0 mL), and dried under vacuum to yield 0.048 g (72%) pure (1H NMR) title compound as a light yellow powder; 1H NMR (DMSO-d6) δ 1.05 (t, 3H, J=7.2 Hz), 2.52 (d, 2, J=7.2), 3.67 (s, 2H), 6.04 (s, 1H), 6.54 (s, 1H), 6.67 (s, 1H), 10.25 (s, 1H).
Name
N-(4′-Chloro-5′-ethyl-2′-nitrophenyl)glycine sodium salt
Quantity
0.082 g
Type
reactant
Reaction Step One
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[Cl:2][C:3]1[C:8]([CH2:9][CH3:10])=[CH:7][C:6]([NH:11][CH2:12][C:13]([O-])=[O:14])=[C:5]([N+:16]([O-])=O)[CH:4]=1.O.O.[Sn](Cl)Cl>C(O)C>[Cl:2][C:3]1[CH:4]=[C:5]2[C:6]([NH:11][CH2:12][C:13](=[O:14])[NH:16]2)=[CH:7][C:8]=1[CH2:9][CH3:10] |f:0.1,2.3.4|

Inputs

Step One
Name
N-(4′-Chloro-5′-ethyl-2′-nitrophenyl)glycine sodium salt
Quantity
0.082 g
Type
reactant
Smiles
[Na+].ClC1=CC(=C(C=C1CC)NCC(=O)[O-])[N+](=O)[O-]
Name
Quantity
0.215 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with ethanol (1.0 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2NCC(NC2=C1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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